molecular formula C9H9NO B8804621 1-(6-Vinylpyridin-3-YL)ethanone CAS No. 1259929-69-5

1-(6-Vinylpyridin-3-YL)ethanone

Cat. No.: B8804621
CAS No.: 1259929-69-5
M. Wt: 147.17 g/mol
InChI Key: PLIBXFMFBAMJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-Vinylpyridin-3-YL)ethanone” is a chemical compound with the molecular formula C9H9NO . It is also known by other names such as Ethanone, 1-(3-pyridinyl)-, Ketone, methyl 3-pyridyl, β-Acetylpyridine, Methyl β-pyridyl ketone, Methyl 3-pyridyl ketone, 3-Acetopyridine, 3-Acetylpyridine, 3-Pyridyl methyl ketone, Pyridine, 3-acetyl-, and 3-Pyridinyl methyl ketone .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with potassium carbonate and tetrakis (triphenylphosphine) palladium (0) in acetonitrile at 115℃ for 0.5h in an inert atmosphere . The reaction mixture of 1-(6-bromopyridin-3-yl)ethanone, 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane:pyridine (1:1), potassium carbonate, and Pd (Ph3P)4 in acetonitrile was degassed with argon for 5 minutes .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is WEGYGNROSJDEIW-UHFFFAOYSA-N .

Properties

CAS No.

1259929-69-5

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(6-ethenylpyridin-3-yl)ethanone

InChI

InChI=1S/C9H9NO/c1-3-9-5-4-8(6-10-9)7(2)11/h3-6H,1H2,2H3

InChI Key

PLIBXFMFBAMJME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction mixture of 1-(6-bromopyridin-3-yl)ethanone (0.68 g, 3.41 mmol), 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane:pyridine (1:1) (0.57 g, 2.39 mmol), potassium carbonate (0.85 g, 6.14 mmol), and Pd(Ph3P)4 (0.16 g, 0.14 mmol) in acetonitrile (10 mL) was degassed with argon for 5 minutes. Then it was heated in the microwave for 30 min at 115° C. The organic phase was removed using a pipette, dried (MgSO4), filtered and concentrated and purified by flash chromatography (SiO2; heptane/EtOAc, gradient 20-80%). Yield: 0.36 g (72%).
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One

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